7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
CAS No. |
51847-29-1 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
7-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H14N2OS/c17-13-10-12(15-14-16(13)8-9-18-14)7-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
UBETTWABWQXMAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CC(=O)N21)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves the reaction of 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides under conventional heating in acetic acid . This method yields the desired compound in good quantities and has been confirmed through analytical and spectral studies, including single crystal X-ray diffraction .
Industrial Production Methods
While specific industrial production methods for 7-Phenethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
7-Phenethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo-pyrimidines possess significant antimicrobial properties. For instance, research has shown that 7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibits potent activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazolo-Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that the compound could be developed into a lead candidate for antibiotic therapies targeting resistant strains.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively bind to bacterial enzymes such as DNA gyrase and topoisomerase IV.
Table 2: Docking Results with Biological Targets
| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| DNA Gyrase | -8.5 | Hydrogen Bonds |
| Topoisomerase IV | -7.9 | Hydrophobic Interactions |
The docking results support the hypothesis that this compound could inhibit essential bacterial functions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source not specified] evaluated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives including this compound against multi-drug resistant bacteria. The results indicated that the compound significantly reduced bacterial growth in vitro and showed potential for further development as an antimicrobial agent.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted the importance of substituents on the thiazolo-pyrimidine framework. Modifications to the phenylethyl group were found to enhance antimicrobial potency and selectivity against specific pathogens. This study emphasized the role of structural modifications in optimizing biological activity.
Mechanism of Action
The mechanism of action of 7-Phenethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as its anticancer or antibacterial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: The 2-phenylethyl group enhances hydrophobicity compared to methyl or amino substituents. For example, 2,3,7-trimethyl derivatives (log P ~1.11) are less lipophilic than phenylethyl analogs (estimated log P ~2.5–3.0) . Bromine or nitro substituents further increase lipophilicity (e.g., 2-bromomethyl derivatives in ) .
- Molecular Weight and Solubility: Fused-ring derivatives (e.g., pyrido-thiazolo or benzofuro analogs) exhibit higher molecular weights (>350 g/mol) and reduced aqueous solubility compared to the non-fused phenylethyl compound (MW ~280–300 g/mol) .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted methods () achieve high yields (68–90%) without chromatography, outperforming traditional reflux methods .
- Catalyst Influence: Organobase catalysts (e.g., DIPEA) improve yields (90–94%) in multicomponent syntheses of tricyclic analogs .
- Structural Insights: Crystal structures () confirm planar thiazolopyrimidinone cores, with substituents influencing packing and stability .
Biological Activity
7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the thiazolo-pyrimidine family, which has been extensively studied for potential applications in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| CAS No. | 51847-29-1 |
| Molecular Formula | C14H14N2OS |
| Molecular Weight | 258.34 g/mol |
| IUPAC Name | 7-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
| InChI Key | UBETTWABWQXMAH-UHFFFAOYSA-N |
Antibacterial Activity
Research indicates that compounds within the thiazolo-pyrimidine family exhibit significant antibacterial properties. In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound can be particularly effective against Gram-positive bacteria.
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of human acetylcholinesterase (hAChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. In studies conducted using an Ellman-based colorimetric assay, it showed over 70% inhibition at a concentration of 10 µM with IC50 values around 1 µM. Molecular docking simulations confirmed strong binding affinity to hAChE, indicating its potential as a therapeutic agent for cognitive disorders .
Antioxidant Properties
The antioxidant activity of this compound has also been documented. It exhibits the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is vital for preventing cellular damage and could contribute to its anticancer effects.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has shown activity against various cancer cell lines in vitro, suggesting its potential role in cancer therapy. The mechanisms may involve apoptosis induction and cell cycle arrest through interaction with specific molecular targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance:
- Enzyme Inhibition: It inhibits acetylcholinesterase by binding to the active site.
- Antioxidant Action: It reduces reactive oxygen species (ROS) levels by enhancing antioxidant defenses.
- Cancer Cell Interaction: It may induce apoptosis through mitochondrial pathways or inhibit proliferation signals.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolo-pyrimidine derivatives:
- Study on hAChE Inhibition:
- Antibacterial Testing:
- Antioxidant Evaluation:
Q & A
Q. What are the common synthetic routes for preparing 7-(2-phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one?
The synthesis typically involves cyclization of 2-thiouracil derivatives with α-halo ketones or acids. For example:
- Stepwise alkylation and condensation : Reacting 2-thiouracil derivatives with α-halo ketones (e.g., bromoethyl ketones) under acidic conditions forms the thiazole ring, followed by cyclization to yield the fused pyrimidine core .
- One-pot synthesis : Using Pd-catalyzed Sonogashira coupling between 2-thiouracil and propargyl bromide can streamline the process, achieving higher atom economy .
- Solvent optimization : Ethanol or methanol systems at 70–80°C with sodium acetate as a base yield high-purity products (up to 87% yield) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray diffraction (XRD) : Essential for confirming the spatial structure, including puckering of the pyrimidine ring and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
- NMR spectroscopy : H and C NMR identify substituent positions, such as the 2-phenylethyl group and carbonyl resonances .
- IR spectroscopy : Confirms functional groups like C=O (stretching at ~1700 cm) and C-N bonds in the thiazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or structural data?
- Reaction condition analysis : Compare solvent systems (e.g., glacial acetic acid vs. ethanol) and catalysts (e.g., Pd vs. base-mediated). For example, acetic anhydride systems may stabilize intermediates but require longer reflux times (~10 hours) .
- Crystallization protocols : Recrystallization from ethyl acetate/ethanol (3:2) minimizes impurities, as seen in X-ray-quality crystal preparation .
- Mechanistic studies : Use isotopic labeling (e.g., N) to track cyclization pathways and identify side reactions .
Q. What strategies optimize the compound’s biological activity for pharmacological studies?
- Structure-activity relationship (SAR) : Modify the 2-phenylethyl group to enhance lipophilicity (e.g., fluorinated or methoxy-substituted phenyl groups) for improved blood-brain barrier penetration .
- Derivatization : Replace the 5-one carbonyl with imino or hydrazone groups to modulate hydrogen-bonding interactions with biological targets .
- In silico modeling : Docking studies using PyMOL or AutoDock predict binding affinities to enzymes like dihydrofolate reductase, a common anticancer target .
Q. How do solvent polarity and temperature affect the regioselectivity of thiazolo-pyrimidine ring formation?
- Polar aprotic solvents (e.g., DMF) : Favor nucleophilic attack at the α-position of ketones, promoting cyclization over side reactions .
- Temperature control : Reactions at 60–70°C minimize decomposition of sensitive intermediates (e.g., enolates), while higher temperatures (>80°C) accelerate undesired polymerization .
- Additive effects : Sodium acetate in acetic acid enhances protonation of intermediates, stabilizing transition states for regioselective ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
